4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-5(3-10)2-6-7(13)8(9)12-4-11-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGSIDGMQGUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C(=NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40844187 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-51-6 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919278-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 4-Hydroxypyrrolopyrimidine Derivatives
A common method involves converting 4-hydroxypyrrolopyrimidine precursors to the 4-chloro derivative using chlorinating reagents under controlled conditions:
- Dissolve 4-hydroxypyrrolopyrimidine in toluene.
- Add a chlorinating reagent such as phosphorus oxychloride or trichlorophosphate along with bases like triethylamine or 1,4-diaza-bicyclo[2.2.2]octane.
- Heat the mixture to approximately 50 °C and maintain for 15 hours.
- Quench the reaction in ice water, adjust pH to neutral with sodium carbonate.
- Isolate the solid by filtration, purify by recrystallization from acetone.
- Yields reported for 4-chloropyrrolopyrimidine reach up to 93.2% with purity >99.1%.
This method is adaptable for the methyl and carbonitrile substituted analog by starting with the appropriately substituted hydroxypyrrolopyrimidine.
Multi-Step Synthesis from Ethyl Cyanoacetate and Thiourea
A novel, safer, and efficient synthetic route for 4-chloropyrrolo[2,3-d]pyrimidine (closely related to the target compound) involves four main steps:
| Step | Reactants & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethyl cyanoacetate + thiourea in ethanol with sodium ethylate at 0–5 °C, then reflux 8–10 h | 2-sulfydryl-4-amino-6-hydroxypyrimidine | Not specified | - |
| 2 | Product of step 1 + ammoniacal liquor + active nickel catalyst at 80–100 °C reflux 4–6 h | 4-amino-6-hydroxypyrimidine | - | - |
| 3 | Product of step 2 + 2-monochloroacetaldehyde + sodium acetate in water at 60–80 °C for 4–6 h | 4-hydroxypyrrolopyrimidine | - | - |
| 4 | 4-hydroxypyrrolopyrimidine + POCl3 at 80–100 °C for 2–4 h | 4-chloropyrrolo[2,3-d]pyrimidine | 50–58 | 98–99 |
- The final chlorination step uses phosphorus oxychloride to replace the hydroxyl group with chlorine.
- The process avoids hazardous sodium hydride, uses safer reagents, and has a simplified post-treatment involving filtration and recrystallization.
- Characterization by proton NMR, mass spectrometry, HPLC, and melting point confirms structure and purity.
This route, while reported for the 4-chloropyrrolo[2,3-d]pyrimidine, provides a valuable framework for synthesizing closely related compounds such as 4-chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile by modifying the starting materials accordingly.
- Proton NMR (400 MHz, DMSO-d6): Characteristic singlets and doublets corresponding to pyrrole ring protons and methyl substitution.
- Mass Spectrometry (EI-MS): Molecular ion peak consistent with molecular weight (e.g., m/z 192 for the target compound).
- HPLC Purity: Typically above 97% for commercial samples, indicating high purity.
- Melting Point: Sharp melting point range, e.g., 183-184 °C for related compounds, confirming crystalline purity.
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chlorination of 4-hydroxypyrrolopyrimidine | 4-hydroxypyrrolopyrimidine, triethylamine, chlorinating agent, toluene | 50 °C, 15 h | Up to 93.2 | >99.1 | High yield, simple purification | Requires precursor synthesis |
| Multi-step synthesis from ethyl cyanoacetate and thiourea | Ethyl cyanoacetate, thiourea, sodium ethylate, 2-chloroacetaldehyde, POCl3, active nickel catalyst | 0–100 °C, various reflux times | 50–58 | 98–99 | Safer reagents, avoids sodium hydride, high purity | Longer synthesis route, moderate yield |
The preparation of this compound can be effectively achieved via chlorination of hydroxyl-substituted pyrrolopyrimidines or through a multi-step synthetic route starting from ethyl cyanoacetate and thiourea derivatives. The latter method provides a safer and reliable route with good purity and moderate yield, avoiding hazardous reagents like sodium hydride. Both methods rely on well-established chemical transformations such as cyclization, substitution, and chlorination, supported by robust analytical characterization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions:
-
Amine substitution : Reacts with primary/secondary amines (e.g., cyclohexylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–100°C to yield 4-amino derivatives .
Example:
Reaction time: 8–12 h; Yield: 65–82% . -
Alkoxy substitution : Substituted with alkoxides (e.g., NaOMe, KOtBu) in ethanol/tetrahydrofuran to form 4-alkoxy analogs .
Key conditions:Reaction Temperature (°C) Solvent Catalyst Yield (%) 80–110 EtOH K2CO3 70–75 60–90 THF Et3N 68–72
Cyano Group Reactivity
The cyano group at the 6-position participates in:
-
Hydrolysis : Forms carboxylic acid derivatives under acidic (HCl/H2O, 100°C) or basic (NaOH/EtOH, reflux) conditions .
Example:
Yield: 85–90% in H2SO4/H2O (1:1) at 120°C . -
Cycloadditions : Acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides, generating fused heterocycles .
Ring Modification Reactions
The pyrrolo-pyrimidine core undergoes regioselective functionalization:
-
Electrophilic aromatic substitution : Bromination at the 2-position using NBS in CCl4 yields 2-bromo derivatives .
-
Oxidation : MnO2 in chloroform oxidizes methyl groups to aldehydes for further derivatization .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs significantly from analogs due to synergistic effects of substituents:
| Compound | Chlorine Reactivity | Cyano Reactivity | Ring Stability |
|---|---|---|---|
| 4-Chloro-5-methylpyrrolo-pyrimidine | Moderate | None | High |
| 6-Cyano-5H-pyrrolo-pyrimidine | None | High | Moderate |
| 4-Chloro-6-methyl analog | High | None | Low |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile has been investigated for its potential as an antitumor agent. Its derivatives have shown promising activity against various cancer cell lines, making it a candidate for further development in oncology.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited significant cytotoxicity against specific cancer types, including breast and lung cancer cells .
Antiviral Activity
Research indicates that derivatives of this compound possess antiviral properties. These compounds have been tested against viral infections, showing efficacy in inhibiting viral replication.
Case Study : In a study on antiviral compounds, specific derivatives were synthesized and evaluated for their ability to inhibit the replication of viruses such as HIV and HCV, demonstrating potential for therapeutic use .
The compound serves as a precursor for synthesizing other heterocyclic compounds with enhanced biological activity. The reactivity of the pyrrolo-pyrimidine structure allows for various functionalizations.
Case Study : Research has demonstrated the successful synthesis of new derivatives by modifying the carbonitrile group, leading to compounds with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile involves its binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA, which exhibits antibacterial activity . Additionally, it can inhibit kinases involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyrrolo-Pyrimidine Cores
Key Observations :
- Chlorine at position 4 is conserved in all analogues, suggesting its role in electronic modulation or binding interactions .
Pyrimidine Derivatives with Non-Fused Cores
Key Observations :
- Non-fused pyrimidines (e.g., ) lack the conformational rigidity of fused systems, reducing target selectivity.
- The pyrano-pyrimidine derivative shows superior bioactivity due to the fused oxygen-containing ring, which mimics natural substrates.
Key Observations :
Biological Activity
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol
- CAS Number : 84905-80-6
This compound acts primarily by inhibiting the enzyme DNA gyrase, which is crucial for bacterial DNA replication. This inhibition prevents the relaxation of supercoiled DNA, thereby disrupting bacterial growth and survival. Additionally, it has been shown to bind to RNA polymerase, contributing to its antimycobacterial activity against pathogens like Mycobacterium tuberculosis .
Antibacterial Activity
The compound exhibits significant antibacterial properties:
- Target Pathogens : Effective against Staphylococcus aureus and Mycobacterium tuberculosis.
- Mechanism : Inhibition of DNA gyrase leads to the prevention of DNA replication and transcription processes in bacteria.
Anticancer Activity
Recent studies have highlighted its potential in cancer treatment:
- Cell Lines Tested : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
- IC₅₀ Values : The IC₅₀ values for cytotoxicity range from 29 to 59 µM, indicating moderate potency against these cell lines .
Study 1: Anticancer Properties
A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound could induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-5-methyl... | HepG2 | 40 | Induces apoptosis via caspase activation |
| 4-Chloro-5-methyl... | MDA-MB-231 | 59 | Cell cycle arrest and apoptosis |
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy against Mycobacterium tuberculosis. The compound's ability to inhibit DNA gyrase was confirmed through enzyme assays, demonstrating its potential as a therapeutic agent in treating resistant strains of tuberculosis .
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies have shown that modifications in the pyrrolo[3,2-D]pyrimidine structure can significantly impact biological activity. Substituents such as halogens or methyl groups can enhance potency against specific targets while maintaining selectivity .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile?
Methodological Answer: The compound can be synthesized via multi-component reactions under thermal aqueous conditions. A common approach involves cyclization of intermediates such as 3-aminopyrrole derivatives with carbonitriles in acidic media (e.g., acetic acid) . For example, chlorination of precursor molecules using reagents like phosphoryl chloride (POCl₃) is critical for introducing the chloro substituent . Key steps include refluxing with ammonia or alkylamines to introduce amino groups and purification via recrystallization (e.g., ethanol-DMF mixtures) . Yield optimization often requires precise control of reaction time (6–8 hours) and temperature (80–100°C).
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=N at ~1666 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 2.40 ppm for CH₃), aromatic protons show splitting patterns (e.g., δ 7.43–7.86 ppm for Ar-H) .
- ¹³C NMR : Key signals include nitrile carbons (~118 ppm) and fused ring carbons (80–170 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 225 for M⁺) and fragmentation patterns validate molecular weight and substituent stability .
- Elemental analysis : Confirms C, H, N composition (e.g., C: 63.69%, N: 30.92% for related analogs) .
Q. What purification strategies are effective for this compound?
Methodological Answer: Recrystallization using ethanol-DMF or ethanol-water mixtures is standard . For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane) may be employed. Thermal stability (melting points ~130–240°C) allows for sublimation-based purification in some cases .
Advanced Research Questions
Q. What reaction mechanisms govern the introduction of substituents in pyrrolo[3,2-d]pyrimidine derivatives?
Methodological Answer: Substituent introduction often follows nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example:
- Chlorination : POCl₃ reacts with hydroxyl or amino groups via electrophilic substitution, forming C-Cl bonds at the 4-position .
- Amination : Ammonia or primary amines displace chloro groups under reflux (methanol, 7–12 hours), with proton donors (e.g., TsOH) accelerating kinetics .
Steric and electronic effects of the methyl group at the 5-position influence regioselectivity, as shown in comparative studies of analogs .
Q. How does this compound interact with biological targets such as kinases?
Methodological Answer: The pyrrolo[3,2-d]pyrimidine core acts as a kinase inhibitor by binding to ATP pockets. For example:
- Kinase inhibition assays : IC₅₀ values are determined via enzymatic assays (e.g., EGFR inhibition at nanomolar concentrations) .
- Structural studies : X-ray crystallography reveals hydrophobic interactions between the methyl group and kinase residues (e.g., Val 104 in CDK2) .
- Selectivity : Substitutions at the 6-carbonitrile position enhance selectivity for tyrosine kinases over serine/threonine kinases .
Q. How should researchers address discrepancies in elemental analysis data?
Methodological Answer: Minor deviations (e.g., C: 63.69% observed vs. 63.99% theoretical) may arise from hydration or solvent retention . Mitigation strategies include:
- Drying protocols : Vacuum drying at 60°C for 24 hours to remove residual solvents.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula independently.
- Thermogravimetric analysis (TGA) : Detects decomposition or solvent loss before melting.
Q. What role do substituents play in modulating reactivity and stability?
Methodological Answer:
- Electron-withdrawing groups (e.g., CN) : Enhance electrophilicity at the 4-position, facilitating nucleophilic substitution .
- Methyl group (5-position) : Steric hindrance reduces aggregation in aqueous media, improving solubility for biological assays .
- Comparative studies : Analogs with ethyl or bromo substituents show reduced thermal stability (e.g., melting points drop by 20–30°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
